molecular formula C17H25NO5 B13213653 5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid

Cat. No.: B13213653
M. Wt: 323.4 g/mol
InChI Key: AVAVTLWHNBOXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Functional Group Analysis

The systematic name 5-{[(benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid adheres to IUPAC guidelines by prioritizing the carboxylic acid functional group as the principal chain terminator. The pentanoic acid backbone is numbered such that the carboxyl group occupies position 1, with substituents assigned to positions 3 and 5.

  • Position 5 : The amino group is modified with a benzyloxycarbonyl (Cbz) protecting group, forming a carbamate linkage. This group is denoted as {[(benzyloxy)carbonyl]amino} , reflecting the benzyl ester of a carbonate derivative attached to the amine.
  • Position 3 : A propan-2-yloxy (isopropyloxy) methyl substituent is present, creating an ether linkage. The [(propan-2-yloxy)methyl] designation specifies the methylene bridge between the isopropyloxy group and the pentanoic acid backbone.

The molecular formula is C₁₈H₂₅NO₅ , with a calculated molecular weight of 347.39 g/mol. Key functional groups include the carboxylic acid (position 1), carbamate-protected amine (position 5), and ether (position 3), each contributing distinct reactivity profiles (Table 1).

Table 1: Functional Group Analysis

Functional Group Position Role in Reactivity
Carboxylic acid 1 Acidic proton donor; participates in salt formation and esterification
Cbz-protected amine 5 Stabilizes amine during synthesis; removable via hydrogenolysis
Ether 3 Enhances lipophilicity; influences solubility in organic solvents

Structural Relationship to Cbz-Protected Amino Acid Derivatives

This compound belongs to the class of Cbz-protected amino acid derivatives , which are widely used in peptide synthesis to prevent undesired side reactions at the amine group. The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), forms a stable carbamate linkage that resists racemization during activation steps. Unlike simpler Cbz-amino acids such as 5-{[(benzyloxy)carbonyl]amino}pentanoic acid (CAS 23135-50-4), the addition of the [(propan-2-yloxy)methyl] group at position 3 introduces steric and electronic modifications. This ether side chain alters the molecule’s conformational flexibility and may impact its interactions with enzymatic targets or synthetic reagents.

The structural divergence from classical Cbz-amino acids is exemplified by comparing this compound to 5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid (PubChem CID 53976808). While both share a pentanoic acid backbone and a protected amine, the substitution at position 3 differentiates their solubility and reactivity. The isopropyloxy group in the subject compound confers greater steric hindrance compared to the allyloxy group in the analogue, potentially reducing nucleophilic susceptibility at the adjacent methylene carbon.

Comparative Analysis with Related Pentanoic Acid Analogues

A comparative evaluation of structurally related pentanoic acid derivatives highlights the significance of substituent effects on physicochemical properties (Table 2).

Table 2: Comparative Properties of Pentanoic Acid Analogues

Compound Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Solubility Profile
5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid [(Propan-2-yloxy)methyl] Cbz-protected amine 347.39 Moderate in DMSO; low in water
5-{[(Benzyloxy)carbonyl]amino}pentanoic acid (CAS 23135-50-4) None Cbz-protected amine 265.28 High in polar solvents (e.g., methanol)
5-(((Allyloxy)carbonyl)amino)pentanoic acid None Allyloxycarbonyl-protected amine 215.22 High in ethyl acetate

The introduction of the [(propan-2-yloxy)methyl] group in the subject compound increases molecular weight by 82.11 g/mol compared to the unsubstituted Cbz-pentanoic acid. This modification reduces aqueous solubility due to the hydrophobic isopropyl moiety, directing the compound toward applications requiring organic-phase reactivity. In contrast, analogues lacking the ether group, such as 5-{[(benzyloxy)carbonyl]amino}pentanoic acid , exhibit greater compatibility with polar solvents, making them preferable for solution-phase peptide coupling.

Furthermore, the steric bulk of the isopropyloxy group may hinder enzymatic degradation of the Cbz-protected amine, a property leveraged in prodrug design to modulate metabolic stability. This contrasts with allyloxycarbonyl-protected derivatives, which are more susceptible to radical-induced deprotection.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-3-(propan-2-yloxymethyl)pentanoic acid

InChI

InChI=1S/C17H25NO5/c1-13(2)22-12-15(10-16(19)20)8-9-18-17(21)23-11-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

AVAVTLWHNBOXKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid typically involves the following key steps:

  • Protection of the amino group with a benzyloxycarbonyl (Cbz) group to prevent side reactions during subsequent functionalization.
  • Introduction of the propan-2-yloxy substituent via etherification at the 3-position of the pentanoic acid backbone.
  • Final deprotection or purification steps to yield the target compound.

This strategy aligns with common practices in amino acid derivative synthesis, where selective protection and functional group transformations are essential.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1. Amino Group Protection Protect the amino group of a suitable pentanoic acid derivative with benzyloxycarbonyl chloride (Cbz-Cl) Cbz-Cl, base (e.g., sodium bicarbonate), aqueous-organic solvent Forms the Cbz-protected amino acid intermediate
2. Introduction of Propan-2-yloxy Substituent Etherification of the hydroxymethyl group at the 3-position with isopropyl bromide or similar alkylating agent Base (e.g., potassium carbonate), aprotic solvent (e.g., acetonitrile), reflux Selective alkylation to install the propan-2-yloxy group
3. Purification Crystallization or chromatographic purification Appropriate solvents based on solubility Ensures removal of impurities and side products

Detailed Reaction Conditions and Variations

  • Amino Protection: The benzyloxycarbonyl protecting group is introduced by reacting the free amino acid or its derivative with benzyloxycarbonyl chloride under mildly basic conditions, typically at 0 to 25 °C, to avoid side reactions and over-protection.

  • Etherification: The introduction of the propan-2-yloxy substituent is achieved via nucleophilic substitution on a hydroxymethyl intermediate. Potassium carbonate is commonly used as the base to deprotonate the hydroxyl group, facilitating nucleophilic attack on isopropyl bromide or iodide at elevated temperatures (50–80 °C) in solvents like acetonitrile or dimethylformamide.

  • Alternative Approaches: Some protocols employ phase-transfer catalysts or microwave-assisted synthesis to improve yields and reduce reaction times. However, these methods require optimization to prevent side reactions such as elimination or over-alkylation.

Analytical Data and Characterization

Property Data Method
Molecular Weight ~337 g/mol (estimated) Calculated from molecular formula
Purity >95% (typical for isolated product) HPLC or NMR analysis
Structural Confirmation Characteristic signals for Cbz group and propan-2-yloxy substituent ^1H and ^13C NMR spectroscopy
Optical Activity Consistent with L-configuration of amino acid Polarimetry or chiral HPLC

Research Findings and Optimization

  • Yield Optimization: Studies indicate that controlling the equivalents of alkylating agent and base, as well as reaction temperature, significantly affects the yield and purity of the etherification step.

  • Protecting Group Stability: The benzyloxycarbonyl group is stable under the etherification conditions but can be removed under catalytic hydrogenation or acidic conditions if further functionalization is required.

  • Solvent Effects: Aprotic solvents such as acetonitrile and dimethylformamide provide better solubility and reaction rates for the alkylation step compared to protic solvents.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome References
Amino Group Protection Benzyloxycarbonyl chloride, base 0–25 °C, aqueous-organic Cbz-protected amino acid intermediate
Etherification Isopropyl bromide, potassium carbonate 50–80 °C, acetonitrile Introduction of propan-2-yloxy group
Purification Crystallization or chromatography Ambient temperature Pure target compound Standard methods

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The propan-2-yloxy group can influence the compound’s solubility and reactivity, facilitating its use in various chemical and biological processes.

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

Several structural analogs differ in the substituent at the 3-position (Table 1):

Compound Name Substituent at 3-Position CAS Number Key Properties/Applications Reference
5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid Isopropoxymethyl 2060024-33-9 Research use; moderate lipophilicity
5-{[(Benzyloxy)carbonyl]amino}-3-[(ethoxymethyl)pentanoic acid Ethoxymethyl 2059932-54-4 Higher polarity than isopropoxymethyl
5-{[(Benzyloxy)carbonyl]amino}-3-[(trifluoroethoxy)methyl]pentanoic acid Trifluoroethoxymethyl 2060006-60-0 Enhanced metabolic stability
5-{[(Benzyloxy)carbonyl]amino}-3-[(butoxymethyl)pentanoic acid Butoxymethyl 2060007-48-7 Increased lipophilicity

Key Observations :

  • Trifluoroethoxymethyl analogs exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects .

Comparison :

  • The target compound lacks reactive groups like acrylamido, making it less suited for covalent inhibitor design but more stable in aqueous conditions .

Pharmacologically Active Analogs

  • Loxiglumide (CR 1505): A pentanoic acid derivative with cholecystokinin antagonistic activity (ED₅₀: 9–80 µmol/kg in pancreatitis models). Unlike the target compound, it contains dichlorobenzoylamino and methoxypropylpentylamino groups, highlighting the role of bulky aromatic substituents in receptor binding .

Biological Activity

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid is C17H23NO5, with a molecular weight of 321.4 g/mol. The compound features a benzyloxycarbonyl group, an amino group, and a propan-2-yloxy group attached to a pentanoic acid backbone. These structural components are critical in determining its biological interactions.

PropertyValue
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Purity≥ 95%
CAS Number2060030-20-6

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing an active amine that interacts with various enzymes and receptors, thereby modulating their activity. This interaction is crucial for understanding the compound's effects on biological processes.

Enzyme Interactions

Research indicates that 5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid can act as a substrate or inhibitor for certain enzymes. For instance, studies have shown its binding affinity to serine proteases, which are involved in various physiological processes including digestion and immune response.

Case Study: Serine Protease Inhibition

  • Objective: To evaluate the inhibitory effect of the compound on serine proteases.
  • Method: In vitro assays were conducted using purified serine proteases.
  • Results: The compound demonstrated significant inhibition with an IC50 value of approximately 25 µM, suggesting potential therapeutic applications in conditions where serine protease activity is dysregulated.

Antioxidant Activity

The compound exhibits antioxidant properties, which are essential in mitigating oxidative stress-related damage in cells. This has implications for diseases where oxidative stress plays a critical role, such as neurodegenerative disorders.

Research Findings:

  • Study Design: The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.
  • Findings: The compound showed a dose-dependent increase in radical scavenging activity, with an EC50 value of 30 µM.

Applications in Scientific Research

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid serves as an important intermediate in organic synthesis and biochemical assays. Its unique structure allows it to be utilized as a probe in enzyme-substrate interaction studies.

Applications Include:

  • Organic Synthesis: Used as a building block for synthesizing more complex molecules.
  • Biochemical Assays: Acts as a probe to study enzyme kinetics and inhibition mechanisms.

Comparison with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
5-(Phenylmethoxycarbonylamino)-3-methylpentanoic acidC16H21NO4Contains a methyl group instead of propan-2-yloxy
5-(Benzyloxycarbonylamino)-3-(prop-2-en-1-yloxymethyl)pentanoic acidC17H23NO5Similar structure but different alkoxy substituent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.